1-Isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C9H6F3NOS and a molecular weight of 233.21 g/mol . This compound is characterized by the presence of an isothiocyanate group and a trifluoroethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-(2,2,2-trifluoroethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in labeling and probing biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. This reactivity underlies its use in biological labeling and probing .
Comparison with Similar Compounds
1-Isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene can be compared with other isothiocyanate compounds, such as:
Phenyl isothiocyanate: Lacks the trifluoroethoxy group, making it less reactive in certain contexts.
Methyl isothiocyanate: Smaller and less sterically hindered, leading to different reactivity profiles.
Benzyl isothiocyanate: Contains a benzyl group, which affects its solubility and reactivity.
The presence of the trifluoroethoxy group in this compound imparts unique properties, such as increased reactivity and potential for forming more stable derivatives .
Properties
IUPAC Name |
1-isothiocyanato-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-14-8-4-2-1-3-7(8)13-6-15/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDONOBFWDFDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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